molecular formula C14H23N5O3S B2732866 4-((1H-imidazol-4-yl)sulfonyl)-N-cyclopentyl-1,4-diazepane-1-carboxamide CAS No. 1903887-83-1

4-((1H-imidazol-4-yl)sulfonyl)-N-cyclopentyl-1,4-diazepane-1-carboxamide

Cat. No. B2732866
CAS RN: 1903887-83-1
M. Wt: 341.43
InChI Key: OUQORLIHCZWLHB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry. Over the years, there have been a number of preparations published for the synthesis of imidazole derivatives . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Reactivity

Diazo-Transfer Reagents

Compounds related to imidazole-sulfonyl azides are crucial in diazo-transfer reactions, facilitating the conversion of primary amines to azides. The development of stable, non-detonating salts like imidazole-1-sulfonyl azide hydrogen sulfate has significantly advanced the utility of these reagents in organic synthesis, making them safer and more practical for large-scale applications (Potter et al., 2016).

Sulfonyl Azides Synthesis

Sulfonyl azides, key intermediates in various chemical syntheses, can be efficiently prepared from primary sulfonamides using imidazole-1-sulfonyl azide salts. This method offers a high-yield, metal-free approach, leveraging the diazo transfer mechanism to generate sulfonyl azides, highlighting the versatility and efficiency of using imidazole-sulfonyl based reagents in synthetic chemistry (Stevens et al., 2014).

Catalytic Applications

Ionic Liquid Catalysts

Imidazole-sulfonyl compounds have been explored as ionic liquid catalysts due to their unique properties. For example, 4-imidazol-1-yl-butane-1-sulfonic acid has shown excellent catalytic activity in the synthesis of diverse organic compounds, acting as both a solvent and a catalyst. This dual function facilitates reactions like the acetylation of alcohols and phenols, demonstrating the compound's broad utility in catalysis (Khaligh et al., 2019).

Multicomponent Reactions

The use of imidazolium-based ionic liquids for the synthesis of imidazoles through multicomponent reactions underlines the versatility of imidazole-derived compounds in facilitating complex organic transformations. This approach yields high efficiency, with the added benefits of environmental friendliness and ease of product purification, showcasing the role of these catalysts in green chemistry (Rahman et al., 2012).

Mechanism of Action

While the specific mechanism of action for “4-((1H-imidazol-4-yl)sulfonyl)-N-cyclopentyl-1,4-diazepane-1-carboxamide” is not available, imidazole derivatives have been found to exhibit a wide range of biological activities .

Future Directions

Imidazole derivatives continue to be a major source of interest for medicinal chemists to explore their various pharmacological potentials . Future research may focus on developing new imidazole derivatives with improved therapeutic properties.

properties

IUPAC Name

N-cyclopentyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c20-14(17-12-4-1-2-5-12)18-6-3-7-19(9-8-18)23(21,22)13-10-15-11-16-13/h10-12H,1-9H2,(H,15,16)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQORLIHCZWLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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